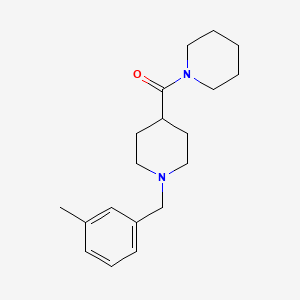
1-(3-methylbenzyl)-4-(1-piperidinylcarbonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylbenzyl)-4-(1-piperidinylcarbonyl)piperidine, also known as MPDPH, is a synthetic compound that belongs to the family of piperidine derivatives. It is a white crystalline powder that has been extensively studied for its potential applications in scientific research. MPDPH has been found to possess several biochemical and physiological effects that make it a valuable tool for investigating the mechanisms of various neurological disorders.
Mécanisme D'action
The exact mechanism of action of 1-(3-methylbenzyl)-4-(1-piperidinylcarbonyl)piperidine is not fully understood, but it is believed to act on several neurotransmitter systems in the brain. It has been shown to enhance the release of dopamine, serotonin, and norepinephrine, which are all involved in the regulation of mood, motivation, and cognitive function. 1-(3-methylbenzyl)-4-(1-piperidinylcarbonyl)piperidine has also been found to inhibit the reuptake of these neurotransmitters, leading to increased synaptic concentrations.
Biochemical and Physiological Effects:
1-(3-methylbenzyl)-4-(1-piperidinylcarbonyl)piperidine has been found to possess several biochemical and physiological effects that make it a valuable tool for investigating the mechanisms of various neurological disorders. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. 1-(3-methylbenzyl)-4-(1-piperidinylcarbonyl)piperidine has also been found to reduce the levels of pro-inflammatory cytokines, which are involved in the pathogenesis of many neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-methylbenzyl)-4-(1-piperidinylcarbonyl)piperidine has several advantages as a research tool. It is a highly selective compound that has been extensively studied for its potential applications in various neurological disorders. It has also been found to possess low toxicity, making it a safe compound to use in laboratory experiments. However, the limitations of 1-(3-methylbenzyl)-4-(1-piperidinylcarbonyl)piperidine include its high cost and limited availability.
Orientations Futures
There are several future directions for the use of 1-(3-methylbenzyl)-4-(1-piperidinylcarbonyl)piperidine in scientific research. One potential application is in the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(3-methylbenzyl)-4-(1-piperidinylcarbonyl)piperidine has also been shown to possess potential applications in the treatment of other neurological disorders such as multiple sclerosis and stroke. Further research is needed to fully understand the mechanisms of action of 1-(3-methylbenzyl)-4-(1-piperidinylcarbonyl)piperidine and its potential applications in various neurological disorders.
Méthodes De Synthèse
The synthesis of 1-(3-methylbenzyl)-4-(1-piperidinylcarbonyl)piperidine involves the reaction of 3-methylbenzyl chloride with piperidine in the presence of sodium hydride. The resulting intermediate is then treated with piperidine-1-carbonyl chloride to obtain the final product. The purity of 1-(3-methylbenzyl)-4-(1-piperidinylcarbonyl)piperidine can be enhanced through recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1-(3-methylbenzyl)-4-(1-piperidinylcarbonyl)piperidine has been used in several scientific studies to investigate its potential applications in various neurological disorders. It has been found to possess neuroprotective properties that make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(3-methylbenzyl)-4-(1-piperidinylcarbonyl)piperidine has also been shown to exhibit anti-inflammatory and antioxidant effects that may be useful in the treatment of other neurological disorders such as multiple sclerosis and stroke.
Propriétés
IUPAC Name |
[1-[(3-methylphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-16-6-5-7-17(14-16)15-20-12-8-18(9-13-20)19(22)21-10-3-2-4-11-21/h5-7,14,18H,2-4,8-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLESVXZONUFUML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

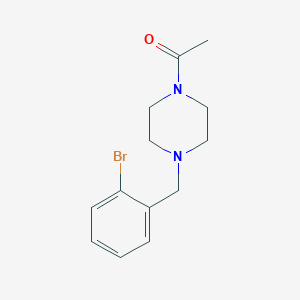
![1,3-dimethyl-5-(3-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B5029465.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5029484.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5029490.png)
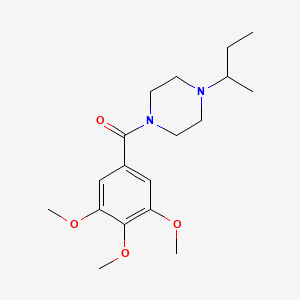
![2-{[(2-chlorobenzoyl)amino]methyl}-4,6-dimethylphenyl propionate](/img/structure/B5029502.png)
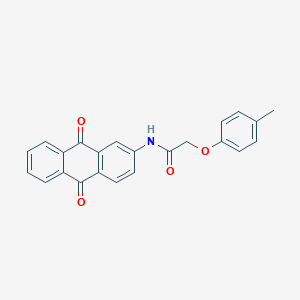
![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5029507.png)
![4-butyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5029520.png)
![4-[1-(2-anilino-2-oxoethyl)-6-oxo-1,6-dihydro-3-pyridazinyl]-N-phenylbenzamide](/img/structure/B5029528.png)
![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5029544.png)
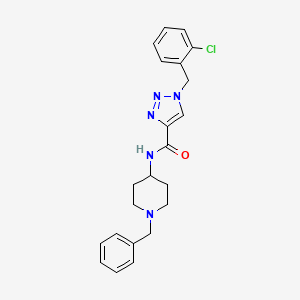
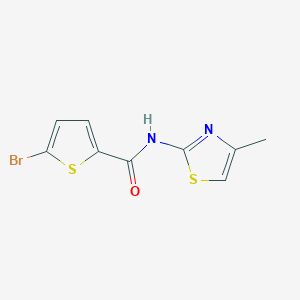
![N-(tert-butyl)-5-chloro-2-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5029561.png)